![molecular formula C14H19FN2O3 B13514711 Methyl 3-fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoate](/img/structure/B13514711.png)
Methyl 3-fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoate is an organic compound that belongs to the class of benzoates This compound is characterized by the presence of a fluorine atom at the 3-position and a morpholin-4-yl ethylamino group at the 4-position of the benzoate ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoate typically involves a multi-step process:
Nitration: The starting material, methyl benzoate, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Amidation: The final step involves the reaction of the amino group with 2-(morpholin-4-yl)ethylamine to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.
化学反応の分析
Types of Reactions
Methyl 3-fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoates with different functional groups.
科学的研究の応用
Methyl 3-fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
作用機序
The mechanism by which Methyl 3-fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation.
類似化合物との比較
Similar Compounds
Methyl 3-fluoro-4-{[2-(piperidin-4-yl)ethyl]amino}benzoate: Similar structure but with a piperidine ring instead of a morpholine ring.
Methyl 3-chloro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoate: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
Methyl 3-fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The morpholine ring also imparts specific properties that can enhance its interaction with biological targets.
特性
分子式 |
C14H19FN2O3 |
|---|---|
分子量 |
282.31 g/mol |
IUPAC名 |
methyl 3-fluoro-4-(2-morpholin-4-ylethylamino)benzoate |
InChI |
InChI=1S/C14H19FN2O3/c1-19-14(18)11-2-3-13(12(15)10-11)16-4-5-17-6-8-20-9-7-17/h2-3,10,16H,4-9H2,1H3 |
InChIキー |
DOXKJBVNVWCIDM-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=C(C=C1)NCCN2CCOCC2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one](/img/structure/B13514630.png)
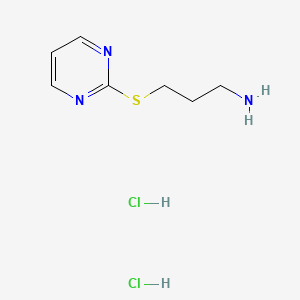
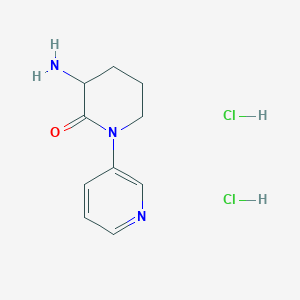
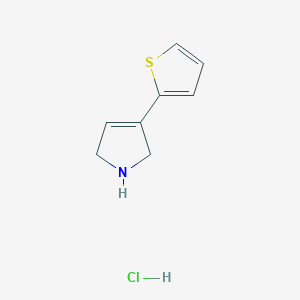

![3-(Benzo[d][1,3]dioxol-5-yloxy)pyrrolidine](/img/structure/B13514662.png)



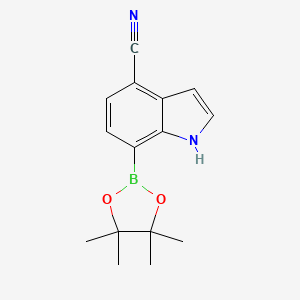
![(2R)-2-[3-(1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine dihydrochloride](/img/structure/B13514692.png)
![1-(2-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}phenyl)methanaminehydrochloride,cis](/img/structure/B13514697.png)
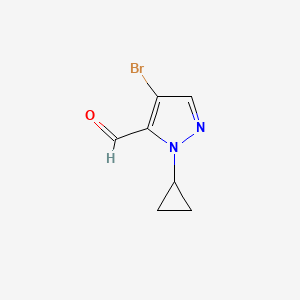
![(Cyclopropylmethyl)[(thiophen-3-yl)methyl]aminehydrochloride](/img/structure/B13514699.png)
